Methyl 2-[[2-[[5-[2-[(4-fluorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Overview
Description
Methyl 2-({[(5-{2-[(4-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is a complex organic compound that features a combination of functional groups, including a triazole ring, a fluorobenzoyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-[[5-[2-[(4-fluorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate precursors, such as hydrazides and acyl chlorides, under acidic or basic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzoyl chloride and an appropriate nucleophile.
Thioacetylation: The thioacetyl group can be introduced by reacting the triazole intermediate with thioacetic acid or its derivatives.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(5-{2-[(4-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group or the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Oxidation: Oxidized derivatives of the triazole or benzoate groups
Reduction: Reduced derivatives of the fluorobenzoyl or triazole groups
Substitution: Substituted derivatives at the fluorobenzoyl or ester groups
Hydrolysis: Carboxylic acid derivatives
Scientific Research Applications
Methyl 2-({[(5-{2-[(4-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring and fluorobenzoyl group make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic reactions.
Material Science: The compound’s unique structure may impart desirable properties to materials, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-[[5-[2-[(4-fluorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and fluorobenzoyl group are likely involved in binding to the target site, while the thioacetyl and benzoate groups may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: A simpler ester derivative with similar functional groups but lacking the triazole and thioacetyl components.
4-Fluorobenzoyl derivatives: Compounds containing the 4-fluorobenzoyl group but differing in other functional groups.
Triazole derivatives: Compounds containing the triazole ring but with different substituents.
Uniqueness
Methyl 2-({[(5-{2-[(4-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the triazole ring, fluorobenzoyl group, and thioacetyl group in a single molecule makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-[[2-[[5-[2-[(4-fluorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O4S/c1-28-18(11-12-24-20(30)14-7-9-15(23)10-8-14)26-27-22(28)33-13-19(29)25-17-6-4-3-5-16(17)21(31)32-2/h3-10H,11-13H2,1-2H3,(H,24,30)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPSMWRKJQXZKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)OC)CCNC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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